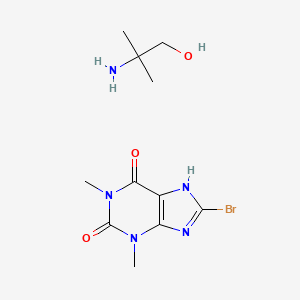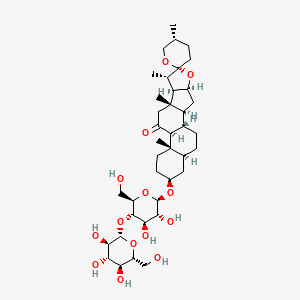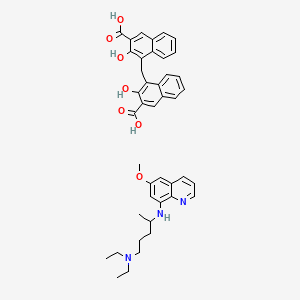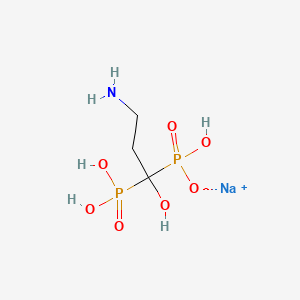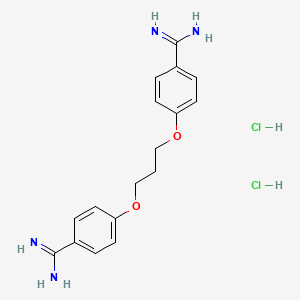
Piperidolate
説明
Piperidolate is a pharmaceutical drug that was first approved in 1954 . It is used to treat symptoms of gastrointestinal disorders including gastric and duodenal ulcers, gastritis, enteritis, gallstones, cholecystitis, and biliary dyskinesia . It acts as an antimuscarinic agent .
Molecular Structure Analysis
The IUPAC name for this compound is 1-Ethylpiperidin-3-yl diphenylacetate . The molecular formula is C21H25NO2 and the molecular weight is 323.436 g/mol . The structure includes a piperidine ring, which is a common structure in many pharmaceutical drugs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.43 . It is a liquid at room temperature . It is soluble in DMSO up to 250 mg/mL with ultrasonic assistance .科学的研究の応用
1. Antifibrillatory Action in Hypothermia
Piperidolate hydrochloride has been evaluated for its antifibrillatory activity, particularly in hypothermic conditions. A study by Hara, Harberg, and Hudson (1957) demonstrated its potent antifibrillatory properties in both normothermic and hypothermic animals, highlighting its effectiveness in preventing ventricular fibrillation in various experimental settings Hara, Harberg, & Hudson, 1957.
2. Interaction with Acetylcholine Chloride
Research has shown that the surface tension of an aqueous solution of this compound hydrochloride changes in the presence of acetylcholine chloride. Yokoyama, Fujino, Kawamoto, Kaneko, and Fujie (1994) investigated how acetylcholine chloride affects the critical micelle concentration of this compound hydrochloride, providing insights into its interaction with other chemical compounds Yokoyama, Fujino, Kawamoto, Kaneko, & Fujie, 1994.
3. Relationship with Dopamine Receptor Antagonists
Studies have explored the synthesis and properties of sila-haloperidol, a silicon analogue of the dopamine receptor antagonist haloperidol, which involves this compound derivatives. Tacke, Heinrich, Bertermann, Burschka, Hamacher, and Kassack (2004) conducted research on the structural and pharmacological characteristics of these compounds, contributing to the understanding of their role in neuropsychiatric therapies Tacke, Heinrich, Bertermann, Burschka, Hamacher, & Kassack, 2004.
4. Piperine's Anti-inflammatory and Antiarthritic Effects
The active component in black pepper, piperine, has been studied for its anti-inflammatory and antiarthritic effects. Bang, Oh, Choi, Sur, Lim, Kim, Yang, Yoo, Hahm, and Kim (2009) found that piperine inhibits IL6 and MMP13 expression and reduces PGE2 production, suggesting its potential as a pharmaceutical or dietary supplement for arthritistreatment Bang, Oh, Choi, Sur, Lim, Kim, Yang, Yoo, Hahm, & Kim, 2009.
5. Piper Genus in Inflammatory Diseases
The Piper genus, which includes this compound, has been systematically reviewed for its medicinal use and anti-inflammatory effects. Lima, Lima, Correia, Machado, Sousa, Santos, Delmondes, Menezes, Felipe, Coutinho, and Kerntopf (2020) highlighted the use of Piper species in treating inflammatory and respiratory diseases, underscoring the pharmacological potential of these plants Lima, Lima, Correia, Machado, Sousa, Santos, Delmondes, Menezes, Felipe, Coutinho, & Kerntopf, 2020.
6. Piperidol Derivatives in Antifungal Treatment
Recent research has led to the discovery of piperidol derivatives, such as compound B2, which show promise in the treatment of azole-resistant candidiasis. Yang, Tu, Ji, Li, Han, Liu, Li, and Sheng (2021) revealed the efficacy of these derivatives in both in vitro and in vivo settings, offering a new direction for antifungal therapies Yang, Tu, Ji, Li, Han, Liu, Li, & Sheng, 2021.
作用機序
Target of Action
Piperidolate primarily targets the Muscarinic Acetylcholine Receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an antagonist at the mAChRs . By binding to these receptors, it prevents the action of acetylcholine, a neurotransmitter that activates mAChRs. This inhibition leads to a decrease in the activity of the parasympathetic nervous system, which can help alleviate symptoms of certain gastrointestinal disorders .
Biochemical Pathways
These pathways include the calcium signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , cholinergic synapse , salivary secretion , and others .
特性
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVBAZBLKXIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129-77-1 (hydrochloride) | |
| Record name | Piperidolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048164 | |
| Record name | Piperidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82-98-4 | |
| Record name | Piperidolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJO31255V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Piperidolate hydrochloride acts as a non-specific antagonist of acetylcholine (ACh), competing with ACh for binding to muscarinic receptors. [, ]. This antagonism inhibits the actions of ACh, a neurotransmitter responsible for various physiological functions including smooth muscle contraction. Research suggests that this compound hydrochloride primarily affects smooth muscle tissue, particularly in the gastrointestinal and respiratory tracts, by inhibiting contractions induced by ACh, histamine, and barium ions []. Additionally, studies have shown its ability to suppress potassium-induced contractions in the guinea pig ileum, indicating an effect on cellular calcium regulation [].
A: this compound hydrochloride (N-ethyl-3-piperidyl diphenylacetate hydrochloride) has the molecular formula C22H28ClNO2 and a molecular weight of 373.9 g/mol. []. X-ray crystallography studies have revealed its three-dimensional structure, showing a piperidine ring in a chair conformation with the ester group in an axial orientation []. While specific spectroscopic data is limited in the provided research, these studies offer valuable insights into its structural characteristics.
A: While the provided research doesn't directly address specific structural modifications of this compound hydrochloride, it highlights the importance of the diphenylmethane moiety for anticholinergic activity. Studies comparing this compound hydrochloride with other diphenylmethane derivatives, such as adiphenine hydrochloride and orphenadrine hydrochloride, reveal varying degrees of anticholinergic potency and aggregation behavior in solution []. This suggests that subtle alterations to the diphenylmethane structure, as well as the nature and position of substituents on the piperidine ring, can significantly influence its pharmacological profile. Further investigations into specific SAR are needed to fully understand the relationship between structure and activity for this compound hydrochloride.
A: Research demonstrates the efficacy of this compound hydrochloride in both in vitro and in vivo settings. In isolated smooth muscle preparations, this compound hydrochloride effectively inhibits contractions induced by ACh, histamine, and barium ions in various tissues, including the intestines, trachea, and uterus []. Animal models have shown its potential in preventing ventricular fibrillation, a life-threatening heart rhythm disorder []. Further research is needed to fully elucidate its clinical potential and explore potential applications beyond its historical use.
ANone: While the provided research touches upon the use of this compound hydrochloride in various experimental settings, it primarily focuses on its pharmacological properties rather than detailed safety profiles. Further research is crucial to comprehensively assess its toxicological profile, potential adverse effects, and long-term safety in different populations.
A: Research on this compound hydrochloride has employed various analytical techniques to characterize its properties. X-ray crystallography has been instrumental in elucidating its three-dimensional structure, providing insights into its molecular geometry and conformation []. Additionally, surface tension measurements using a Du Nouy tensiometer have been employed to investigate its aggregation behavior in aqueous solutions, revealing its micelle-forming properties []. These analytical approaches provide valuable data for understanding the physicochemical behavior of this compound hydrochloride.
A: this compound hydrochloride emerged as a subject of scientific interest due to its anticholinergic properties. Early research focused on characterizing its pharmacological actions, particularly its effects on smooth muscle contractility [, ]. Further studies explored its potential therapeutic applications, including its anti-fibrillatory effects in hypothermia []. While its use may have waned with the emergence of newer pharmacological agents, the existing body of research on this compound hydrochloride provides a foundation for understanding its properties and potential for future exploration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



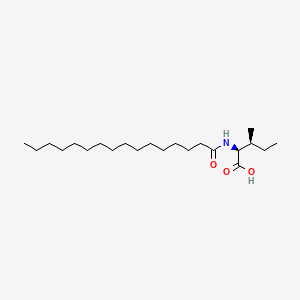

![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)
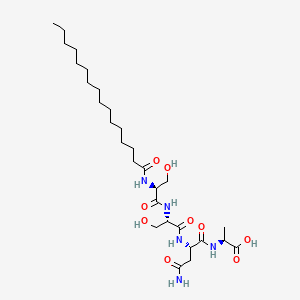
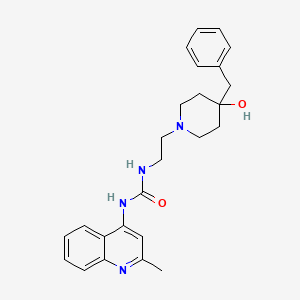
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1678361.png)
